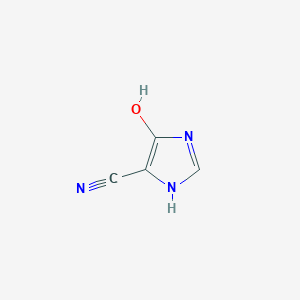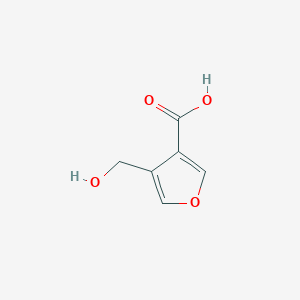
4-(2,2-Dimethylpropanoyl)-4H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pivaloyl-4H-1,2,4-triazole-3-carboxamide is a nitrogen-containing heterocyclic compound. It belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and materials science . The unique structure of 1,2,4-triazoles allows them to form a variety of non-covalent bonds with enzymes and receptors, making them valuable in drug discovery and development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pivaloyl-4H-1,2,4-triazole-3-carboxamide typically involves the reaction of 4-amino-1,2,4-triazole with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 1,2,4-triazole derivatives, including 4-Pivaloyl-4H-1,2,4-triazole-3-carboxamide, often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as copper(I) iodide can enhance the reaction efficiency and reduce the reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
4-Pivaloyl-4H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the compound with hydrogenated triazole rings.
Substitution: Substituted triazole derivatives with various functional groups.
Applications De Recherche Scientifique
4-Pivaloyl-4H-1,2,4-triazole-3-carboxamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Pivaloyl-4H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and dipole interactions with biological receptors, leading to the inhibition or activation of various enzymes . This interaction can result in antimicrobial, anticancer, and anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluconazole: An antifungal agent containing a 1,2,4-triazole ring.
Anastrozole: An anticancer drug with a 1,2,4-triazole moiety.
Ribavirin: An antiviral medication with a triazole structure.
Uniqueness
4-Pivaloyl-4H-1,2,4-triazole-3-carboxamide is unique due to its pivaloyl group, which enhances its lipophilicity and stability. This structural feature can improve the compound’s bioavailability and efficacy in various applications .
Propriétés
Numéro CAS |
62735-37-9 |
|---|---|
Formule moléculaire |
C8H12N4O2 |
Poids moléculaire |
196.21 g/mol |
Nom IUPAC |
4-(2,2-dimethylpropanoyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C8H12N4O2/c1-8(2,3)7(14)12-4-10-11-6(12)5(9)13/h4H,1-3H3,(H2,9,13) |
Clé InChI |
KHWQKZBBMSHTIH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)N1C=NN=C1C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one](/img/structure/B12908145.png)
methanone](/img/structure/B12908153.png)






![[1,3]Dithiolo[4,5-b]pyrazin-2-one](/img/structure/B12908190.png)

![7-Methylimidazo[1,2-A]pyrimidine-2-carboxylic acid](/img/structure/B12908204.png)

![4-(2,2-Dibromoethenyl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B12908224.png)

